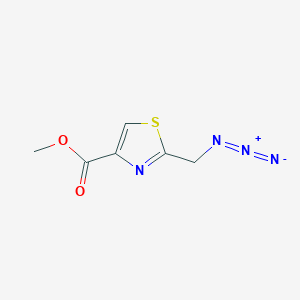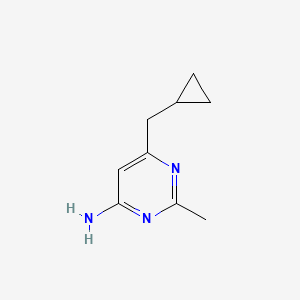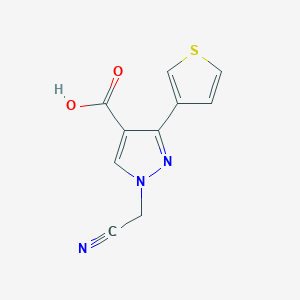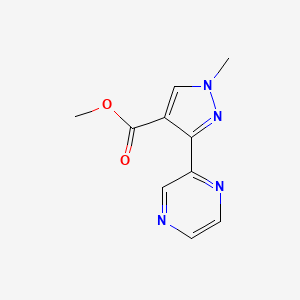
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis
This refers to the study of the arrangement of atoms within the molecule and the bonds between them .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, stability, and reactivity of the compound .Aplicaciones Científicas De Investigación
Drug Chemistry and Antiproliferative Agents
This compound serves as a precursor for bi-triazole systems, which are of significant interest in drug chemistry due to their antiproliferative properties. Antiproliferative agents are crucial in the fight against cancer as they inhibit the growth and spread of cancer cells. The synthesis of new molecular units with drug-like properties, particularly those that can combat cancer and infectious diseases, is a major concern in this field .
Antifungal and Antibacterial Applications
The bi-triazole precursors derived from Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate exhibit notable antifungal and antibacterial properties. These compounds can be used to develop new medications that target a variety of fungal and bacterial infections, offering potential for significant advancements in antimicrobial therapies .
Antidiabetic Research
Triazoles, including those derived from this compound, have been identified to possess antidiabetic effects. This opens up avenues for the development of novel antidiabetic drugs that could help manage and treat diabetes more effectively .
Anticancer Research
The compound’s role in the synthesis of bi-triazoles also extends to anticancer research. Bi-triazoles are known for their anticancer activities, and the compound could be instrumental in creating new therapeutic agents that target various forms of cancer .
Antioxidants and Anti-inflammatory Agents
In the realm of antioxidants and anti-inflammatory agents, the derivatives of Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate show promising potential. These properties are essential for developing treatments for diseases characterized by oxidative stress and inflammation .
Corrosion Inhibition
The compound has applications in the field of corrosion inhibition. Triazoles, including those derived from this compound, are used as corrosion inhibitors, which are important for protecting metals and alloys from corrosive processes .
Material Sciences and Polymer Crosslinking
Organic azides, such as Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate, are highly reactive and efficient cross-linkers in material sciences. They are used to alter the physical properties of polymers and enhance the efficiencies of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Highly Energetic Materials
Due to their propensity to release nitrogen and considerable amounts of energy upon thermal activation or photolysis, organic azides are interesting as highly energetic materials. This characteristic makes them suitable for applications that require high-energy outputs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPDAGHAGVILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
1646202-26-7 | |
| Record name | methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)
![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)







